![molecular formula C16H22N4O B2415036 9-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1785852-28-9](/img/structure/B2415036.png)
9-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “9-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one” is a heterocyclic compound . Heterocycles incorporating a pyrimidopyrimidine scaffold have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities .
Synthesis Analysis
In one observed synthesis, 4-isothiocyanato-4-methylpentan-2-one was reacted with propane-1,3-diamine in a molar ratio of 3:1 to afford the anticipated product, pyrimidopyrimidine-thione, in excellent yield .Molecular Structure Analysis
The molecular structure of this compound is complex, as it incorporates a pyrimidopyrimidine scaffold . This class of heterocycles contains a significant characteristic scaffold and possesses a wide range of biological characteristics .Chemical Reactions Analysis
The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, is of interest .Applications De Recherche Scientifique
Antiallergic Applications
The compound 9-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives have shown potential in antiallergic applications. Studies have demonstrated that modifications to the pyridopyrimidine ring, such as the introduction of specific functional groups, can enhance antiallergic activity. For instance, the compound 9-[(3-acetylphenyl)amino]-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid was found to be three times as active as sodium chromoglycate in passive cutaneous anaphylaxis tests (Hermecz et al., 1984).
Chemical Synthesis and Modifications
The compound has been a focus in the field of chemical synthesis, with research exploring various modifications to enhance its biological properties. For example, the Vilsmeier–Haack formylation of tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones led to the synthesis of different compounds, demonstrating the versatility of the compound's chemical structure (Horváth et al., 1983).
Stereochemistry and Tautomerism
Investigations into the stereochemistry and tautomerism of derivatives of this compound have provided insights into its chemical behavior. Studies have shown that these compounds exhibit properties like imine-enamine tautomerism and solvent-dependent tautomerism, contributing to our understanding of their chemical properties (Breining et al., 1985).
Potential as HIV-1 Integrase Inhibitors
A derivative of this compound, methyl 9-amino-3-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-2-carboxylate, was synthesized as an intermediate for a new class of HIV-1 integrase inhibitors. This suggests the potential of these compounds in antiviral research (Kinzel et al., 2007).
Gastroprotective Activity
Some derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one have shown gastroprotective activity, suggesting potential applications in protecting against gastric damage. This indicates a possibility for medical applications beyond their antiallergic properties (Hermecz et al., 1992).
Propriétés
IUPAC Name |
9-methyl-2-(propylamino)-3-(propyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-4-8-17-11-13-14(18-9-5-2)19-15-12(3)7-6-10-20(15)16(13)21/h6-7,10-11,18H,4-5,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPNMEHTSMFVKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=NCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

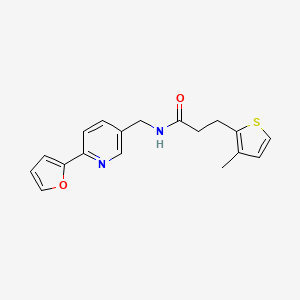
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-pyridin-3-ylpropanoic acid](/img/structure/B2414957.png)
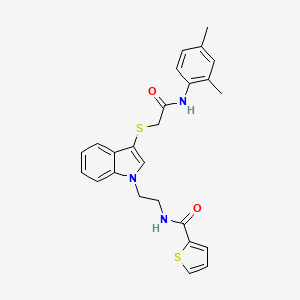
![Diethyl 2-[1,4-bis[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]propanedioate](/img/structure/B2414962.png)



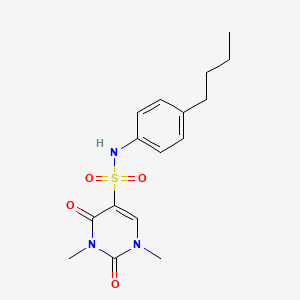
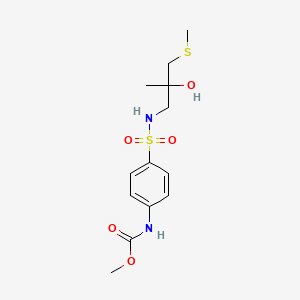
![Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone](/img/structure/B2414971.png)
![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}acrylamide](/img/structure/B2414973.png)
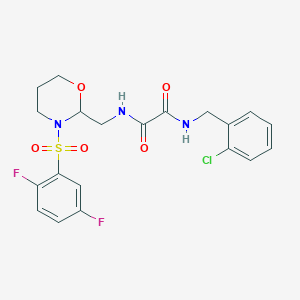

![4-fluoro-N-[6-(propylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2414976.png)